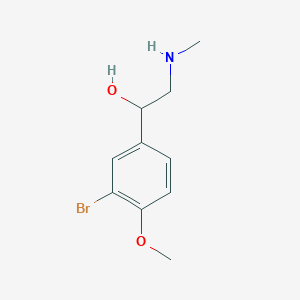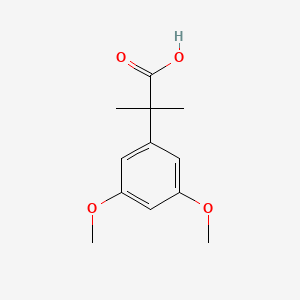
5-Fluoro-2-isocyanatopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-isocyanatopyridine is a fluorinated pyridine derivative Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents to introduce the isocyanate group . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 5-Fluoro-2-isocyanatopyridine may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-isocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using reagents like organometallic compounds.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Addition: Amines or alcohols under mild conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Fluorinated pyridine derivatives with various functional groups.
Addition: Urea or carbamate derivatives.
Oxidation/Reduction: Pyridine derivatives with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-isocyanatopyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-isocyanatopyridine involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity and the isocyanate group’s reactivity allow the compound to form strong bonds with various biomolecules. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-5-isocyanatopyridine: Similar structure but with different positioning of the fluorine and isocyanate groups.
5-Fluoro-2-oxindole: Another fluorinated compound with different functional groups and applications.
5-Fluoro-2′-deoxyuridine: A fluorinated pyrimidine used in cancer treatment.
Uniqueness
5-Fluoro-2-isocyanatopyridine is unique due to the combination of fluorine and isocyanate groups in the pyridine ring.
Eigenschaften
Molekularformel |
C6H3FN2O |
|---|---|
Molekulargewicht |
138.10 g/mol |
IUPAC-Name |
5-fluoro-2-isocyanatopyridine |
InChI |
InChI=1S/C6H3FN2O/c7-5-1-2-6(8-3-5)9-4-10/h1-3H |
InChI-Schlüssel |
LGFAMMGLACDBKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1F)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(Adamantan-1-YL)ethyl]-2-chloroacetamide](/img/structure/B13579794.png)


![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid,cis](/img/structure/B13579815.png)

![(1R)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol](/img/structure/B13579825.png)




